

# A Comprehensive Pharmacological Profile of Dehydroevodiamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Dehydroevodiamine** (DHE), a quinazoline alkaloid extracted from the traditional Chinese medicine Evodiae Fructus (the fruit of Evodia rutaecarpa), has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3] As one of the primary bioactive components of its source plant, DHE and its hydrochloride salt (DHED) have been investigated for their potential therapeutic applications in a variety of diseases.[1][2] Modern research has confirmed that DHED possesses extensive pharmacological properties, including neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects.[1][2] This technical guide provides an in-depth summary of the pharmacological profile of **Dehydroevodiamine** hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and key experimental findings, presented for a scientific audience.

## **Physicochemical Properties**

**Dehydroevodiamine** is a white crystalline powder, generally soluble in organic solvents like DMSO, methanol, and ethanol.[1] Its hydrochloride salt is utilized to improve solubility and bioavailability for research and potential therapeutic use.[1]



| Property         | Value                         | Reference |
|------------------|-------------------------------|-----------|
| Chemical Formula | C19H15N3O · HCl               |           |
| Molecular Weight | 337.80 g/mol                  | [4]       |
| CAS Number       | 111664-82-5                   | [5]       |
| PubChem CID      | 9817839 (for parent compound) | [1][6]    |

# **Pharmacodynamics and Mechanism of Action**

DHED exhibits multi-target pharmacological activity, engaging with a variety of biological systems to produce its therapeutic effects. Its mechanisms are complex and involve the modulation of several key signaling pathways.



Figure 1: Overview of Dehydroevodiamine Hydrochloride (DHED) Pharmacological Actions

Click to download full resolution via product page

Figure 1: Overview of DHED Pharmacological Actions

### **Central Nervous System Effects**

#### Foundational & Exploratory





DHED demonstrates significant neuroprotective and cognitive-enhancing properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease (AD).[1][2][3]

- Acetylcholinesterase (AChE) Inhibition: DHED is a potent, non-competitive inhibitor of AChE.
   [7] This action increases the availability of acetylcholine in the synaptic cleft, a key strategy in managing AD symptoms.[1] The potent anti-amnesic effect of DHED is attributed in part to this AChE inhibition.[7]
- Neuroprotection: The compound protects primary cortical neurons from Aβ-induced reactive oxygen species (ROS) production and neurotoxicity. It also recovers stress-induced decreases in neural cell adhesion molecule (NCAM) levels and reduces intracellular calcium levels in neurons.[4][8]
- Anti-Amnesic Activity: In vivo studies show that DHED significantly reverses scopolamine-induced memory impairment in rats.[7] It also improves learning and memory in Aβ<sub>1-42</sub>-infused rat models of AD.[4][8] This effect is linked to both AChE inhibition and an enhancement of cerebral blood flow.[7]

#### **Cardiovascular Effects**

DHED exerts notable effects on the cardiovascular system, primarily characterized by hypotensive and negative chronotropic actions.[9]

- Hypotensive and Bradycardic Effects: Intravenous administration of DHED in animal models leads to a significant reduction in blood pressure and a marked decrease in heart rate.[9]
- Vasorelaxation: The vasorelaxant effect of DHED is multifaceted.[10] It is partially dependent
  on the endothelium and mediated by nitric oxide (NO) and the cGMP pathway.[10]
   Additionally, it acts as an alpha 1-adrenoceptor antagonist and a potassium channel
  activator.[10] At higher concentrations, it may also possess calcium channel blocking
  properties.[10]
- Proarrhythmic Risk: A critical aspect of DHED's cardiovascular profile is its potent inhibition
  of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a blocker of the rapid
  delayed rectifier current (IKr).[11] This action can prolong the action potential duration and
  the QT interval, creating a risk for Torsade de Pointes (TdP) arrhythmias.[1][11]



### **Anti-Inflammatory Effects**

DHED demonstrates robust anti-inflammatory activity by modulating key inflammatory pathways and mediators.[1][2][3]

- Inhibition of Inflammatory Mediators: DHED inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[1][12][13]
- Cytokine Modulation: It downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-17.[1][14]
   Concurrently, it can up-regulate the anti-inflammatory cytokine IL-10.[1]
- Signaling Pathway Regulation: The anti-inflammatory mechanism is linked to the suppression of the NF-κB signaling pathway.[13] It also inhibits the phosphorylation of ERK and p38 MAPKs.[1] In rheumatoid arthritis models, DHED reduces inflammation by inhibiting the abnormal proliferation of fibroblast-like synoviocytes and decreasing the synthesis of matrix metalloproteinases (MMP-1, MMP-3).[1][14]



Figure 2: DHED Anti-Inflammatory Signaling Pathway



Click to download full resolution via product page

Figure 2: DHED Anti-Inflammatory Signaling Pathway

#### **Anticancer Effects**

Emerging evidence suggests that DHED possesses antitumor properties in various cancers, including hepatocellular carcinoma.[15]

- Metabolic Regulation: DHED can inhibit the progression of liver cancer by reducing glucose metabolism. It inhibits glucose uptake and lactic acid production in hepatoma cells.[15]
- Induction of Apoptosis: The compound effectively promotes apoptosis in cancer cell lines such as Huh-7 and PLC.[15]
- Anti-Angiogenesis: In models of chronic atrophic gastritis, DHE has been shown to inhibit the VEGF signaling pathway, suggesting a potential anti-angiogenic effect that is crucial for cancer treatment.[1]

## **Pharmacodynamic Parameters**

Quantitative data on the bioactivity of DHED highlights its potency against various molecular targets.

| Target/Assay                                   | Parameter                   | Value           | Organism/Syst<br>em     | Reference |
|------------------------------------------------|-----------------------------|-----------------|-------------------------|-----------|
| Acetylcholinester ase (AChE)                   | IC50                        | 37.8 μΜ         | In vitro                | [1][7]    |
| AChE Receptor<br>Binding                       | Inhibition<br>Constant (Ki) | 4.25 μΜ         | In silico docking       | [1]       |
| α <sub>1</sub> -Adrenoceptor<br>Ligand Binding | Ki                          | 3.57 μΜ         | Rat mesenteric arteries | [10]      |
| hERG Channel<br>(IKr)                          | IC50                        | 253.2 ± 26.3 nM | HEK cells               | [11]      |



#### **Pharmacokinetics**

Pharmacokinetic studies, primarily conducted in rats, indicate that DHE has relatively good oral absorption and undergoes extensive metabolism.[1][3]

| Parameter             | Route  | Dose                | C <sub>max</sub>     | AUC | Reference |
|-----------------------|--------|---------------------|----------------------|-----|-----------|
| Dehydroevodi<br>amine | Oral   | 2 g/kg<br>(extract) | 8.25 ng/mL           | -   | [1]       |
| Dehydroevodi<br>amine | Gavage | 80 mg/kg            | 12.8 ± 2.39<br>μg/mL | -   | [1]       |
| Dehydroevodi<br>amine | Oral   | 100 mg/kg           | -                    | -   | [16]      |
| Dehydroevodi<br>amine | Oral   | 500 mg/kg           | -                    | -   | [16]      |

- Absorption: DHE shows good absorption from the gastrointestinal tract.[1][3] The presence
  of multiple peaks in plasma concentration curves suggests potential enterohepatic circulation
  or distribution re-absorption.[1][3] The average oral bioavailability in rats was determined to
  be approximately 15.35%.[16]
- Distribution: DHE exhibits good permeability across the blood-brain barrier (BBB).[1] Plasma protein binding in rats is approximately 65.6%.[16]
- Metabolism: DHE is extensively metabolized. Key metabolic pathways include hydroxylation and subsequent conjugation with glucuronic acid or sulfate.[16]
- Excretion: After oral administration, cumulative urinary and fecal excretion of the unchanged drug is low, at about 0.5% and 6% respectively, indicating that metabolism is the primary route of elimination.[16]

# Experimental Protocols In Vitro Neuroprotection Assay

Cell Line: Primary cortical neurons from rats.[4][8]



- Culture: Cells are plated at a density of 5 x 10<sup>4</sup> cells/well on poly-L-lysine coated cover glasses in 12-well plates. They are cultured in Neurobasal medium supplemented with B27 and penicillin-streptomycin at 37°C and 5% CO<sub>2</sub> for 10 days.[4][8]
- Treatment: Cultures are treated with DHED (e.g., 0.5 and 1 μM) for 4 hours.[4][8]
- Induction of Injury: A neurotoxic agent, such as staurosporine (1 μM), is added for 1 hour to induce apoptosis, or Aβ peptide is used to induce neurotoxicity.[8]
- Endpoints: Cell viability is assessed (e.g., via MTT assay), and intracellular calcium levels are measured. Protein levels of biomarkers like NCAM can be quantified by Western blot.[4] [8]

## In Vivo Anti-Amnesic Activity (Passive Avoidance Test)

This workflow outlines the typical procedure for evaluating the anti-amnesic effects of DHED in a rat model.





Figure 3: Experimental Workflow for In Vivo Anti-Amnesic Assay

Click to download full resolution via product page

Figure 3: Experimental Workflow for In Vivo Anti-Amnesic Assay

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[7][8]



- Procedure: A single dose of DHED (e.g., 6.25 mg/kg) is administered orally.[7] After a set time, amnesia is induced by intraperitoneal injection of scopolamine. The rats are then subjected to a passive avoidance test, which measures their ability to remember an aversive stimulus (a mild foot shock). The latency to step into the dark, shock-associated compartment is measured 24 hours later.[7]
- Endpoint: A significant increase in step-through latency in the DHED-treated group compared to the scopolamine-only group indicates a reversal of memory impairment.[7]

## **Toxicology and Safety Profile**

The primary safety concern for **Dehydroevodiamine** hydrochloride is its potential for cardiotoxicity. The potent blockade of the hERG channel raises a significant risk of druginduced QT prolongation and Torsade de Pointes arrhythmia.[1][11] This proarrhythmic effect has been observed in both in vitro cardiomyocyte models and in vivo in rabbits and dogs.[11] While studies suggest it does not cause significant hepatotoxicity, it may impair bile acid homeostasis.[1][3] These findings necessitate careful cardiovascular safety screening in any future drug development efforts.

#### Conclusion

Dehydroevodiamine hydrochloride is a promising multi-target alkaloid with a compelling pharmacological profile. Its potent activities as an acetylcholinesterase inhibitor, neuroprotective agent, anti-inflammatory molecule, and vasodilator underscore its therapeutic potential for complex diseases such as Alzheimer's disease and inflammatory disorders. However, its significant activity as a hERG channel blocker, posing a proarrhythmic risk, is a critical hurdle for clinical development. Future research should focus on structure-activity relationship studies to design derivatives that retain the desired therapeutic effects while minimizing cardiotoxicity. The comprehensive data presented in this guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this intriguing natural compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.



#### References

- 1. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Dehydroevodiamine | C19H15N3O | CID 9817839 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel anticholinesterase and antiamnesic activities of dehydroevodiamine, a constituent of Evodia rutaecarpa PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The hypotensive and negative chronotropic effects of dehydroevodiamine PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of vasorelaxant effect of dehydroevodiamine: a bioactive isoquinazolinocarboline alkaloid of plant origin PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydroevodiamine and hortiamine, alkaloids from the traditional Chinese herbal drug Evodia rutaecarpa, are IKr blockers with proarrhythmic effects in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Pharmacological Profile of Dehydroevodiamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150072#pharmacological-profile-of-dehydroevodiamine-hydrochloride]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com